N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione, which is then chlorinated to produce 2,3-dichloroquinoxaline. This intermediate is further reacted with 1-ethyl-4-oxo-4H,5H-[1,2,4]triazole to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to act as an antagonist of the A2B adenosine receptor, which plays a role in tumor growth and metastasis. The compound also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity.
Diclosulam: A herbicide with a similar triazoloquinoxaline structure.
Uniqueness
N-(2,5-dichlorophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit the A2B adenosine receptor and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O2/c1-2-16-23-24-18-19(28)25(14-5-3-4-6-15(14)26(16)18)10-17(27)22-13-9-11(20)7-8-12(13)21/h3-9H,2,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSRPBDVBAUHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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